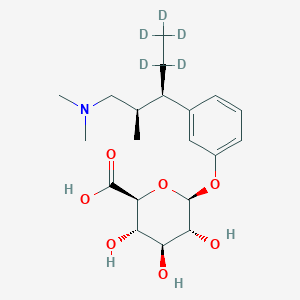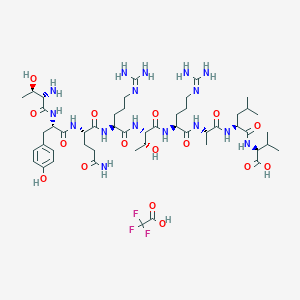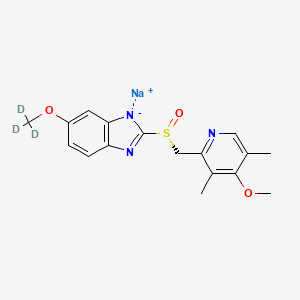
Esomeprazole-d3 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esomeprazole-d3 (sodium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated form, Esomeprazole-d3, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (sodium) involves several steps:
Formation of Esomeprazole Sodium: Esomeprazole is then reacted with sodium methoxide to form esomeprazole sodium.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (sodium) follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Esomeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of ufiprazole to esomeprazole.
Substitution: Formation of esomeprazole sodium from esomeprazole.
Deuteration: Introduction of deuterium atoms.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step.
Sodium Methoxide: Used in the formation of esomeprazole sodium.
Deuterium Sources: Used in the deuteration step.
Major Products Formed
Esomeprazole: Intermediate product.
Esomeprazole Sodium: Intermediate product.
Esomeprazole-d3 (sodium): Final product.
Applications De Recherche Scientifique
Esomeprazole-d3 (sodium) has various scientific research applications:
Biology: Utilized in biological studies to understand the interaction of esomeprazole with biological molecules.
Mécanisme D'action
. This enzyme is responsible for the final step in the production of gastric acid in the stomach. By binding to the enzyme, esomeprazole-d3 (sodium) prevents the secretion of gastric acid, thereby reducing stomach acidity. This inhibition is irreversible, and new enzyme molecules must be synthesized for acid production to resume .
Comparaison Avec Des Composés Similaires
Esomeprazole-d3 (sodium) is compared with other proton pump inhibitors such as:
Omeprazole: The racemic mixture of S- and R-isomers.
Lansoprazole: Another proton pump inhibitor with similar efficacy but different pharmacokinetic properties.
Pantoprazole: Known for its stability in acidic conditions and used in similar therapeutic applications.
Esomeprazole-d3 (sodium) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in scientific research.
Propriétés
Formule moléculaire |
C17H18N3NaO3S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
sodium;2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1/i3D3; |
Clé InChI |
RYXPMWYHEBGTRV-HVMCLCOWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C([N-]2)[S@](=O)CC3=NC=C(C(=C3C)OC)C.[Na+] |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


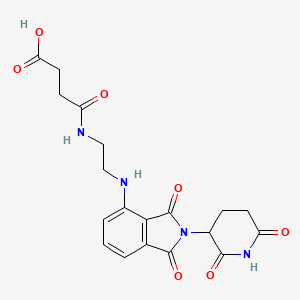
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)
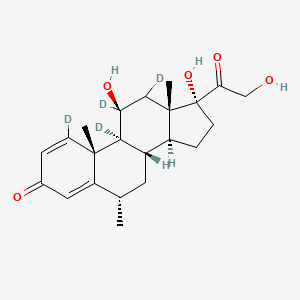


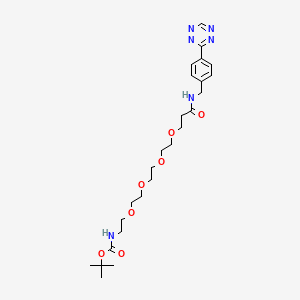
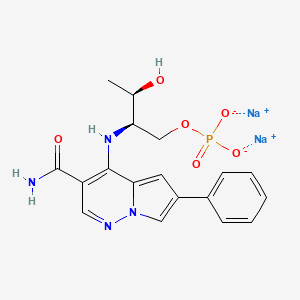
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
